molecular formula C18H12ClN3 B2366647 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 287177-10-0

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2366647
CAS No.: 287177-10-0
M. Wt: 305.8 g/mol
InChI Key: INLZGZMAUAHURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 507273-43-0) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 4 and phenyl groups at positions 5 and 5. Its molecular formula is C₂₀H₁₆ClN₃O₂, with a molecular weight of 365.813 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiviral agents via nucleophilic substitution reactions at the 4-chloro position .

The synthesis typically involves acid-mediated reactions of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aryl halides or amines under reflux conditions in solvents like isopropanol or acetonitrile . For example, derivatives are generated by substituting the 4-chloro group with anilines or other nucleophiles, yielding products with varying biological activities .

Properties

IUPAC Name

4-chloro-5,7-diphenylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-17-16-15(13-7-3-1-4-8-13)11-22(18(16)21-12-20-17)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLZGZMAUAHURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287177-10-0
Record name 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4DV56RQ4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Two-Step Method from 2-Amino-4,5-Diphenylpyrrole-3-Carbonitrile

The most widely reported approach involves cyclocondensation followed by chlorination.

  • Cyclocondensation : 2-Amino-4,5-diphenyl-1-substituted-pyrrole-3-carbonitrile reacts with formamide under reflux to form the pyrrolopyrimidine core. Yields range from 40% to 63% depending on substituents.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 4–6 hours introduces the chloro group at position 4. Triethylbenzylammonium chloride is often added as a phase-transfer catalyst, achieving yields up to 92%.

Reaction Conditions Table

Step Reagents/Conditions Temperature Time Yield
1 Formamide, reflux 100°C 6–9 h 40–63%
2 POCl₃, TEBA 110°C 4–6 h 85–92%

One-Pot Synthesis Using Formamidine Salts

Patent-Optimized Protocol (CN110386936B)

A Chinese patent discloses a one-pot method starting from 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene:

  • Addition-Condensation Cyclization : React with formamidine acetate in solvent B (e.g., DMF) at 20–40°C for 2–8 hours.
  • Elimination : Add sodium hydroxide (50–60% total mass) and heat at 60–80°C for 2–8 hours.
  • Workup : Filter, wash with ice water, and dry under vacuum.

Key Advantages

  • Molar ratio control (2.0–3.0:1.0–1.5:1 for base:formamidine:substrate).
  • Total yield: 63–68% with purity >95%.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling for 5,7-Diphenyl Substitution

Aryl boronic acids are introduced via palladium catalysis to install phenyl groups at positions 5 and 7:

  • Substrate Preparation : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is iodinated at position 5 using N-iodosuccinimide (NIS).
  • Coupling : React 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in iPrOH/H₂O at 100°C.

Optimization Data

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(dppf)Cl₂ Increases yield to 75%
Solvent iPrOH:H₂O (2:1) Minimizes side reactions
Temperature 100°C Completes reaction in 12 h

Industrial-Scale Production Strategies

Continuous Flow Synthesis (US10738058B2)

A patented four-step method emphasizes scalability and waste reduction:

  • Alkylation : Ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
  • Cyclization : Amidine hydrochloride in ethanol under reflux.
  • Oxidation : K₂OsO₄-mediated oxidation to introduce hydroxyl groups.
  • Chlorination : POCl₃ with catalytic DMF.

Performance Metrics

  • Total yield: 45–50%.
  • Purity: >99.5% HPLC without column chromatography.

Mechanistic Insights and Side Reactions

Chlorination Selectivity

Phosphorus oxychloride preferentially targets the 4-position due to electron-withdrawing effects of the pyrrole nitrogen. Competing 2-chloro derivatives form if reaction temperatures exceed 120°C.

Byproduct Formation

  • N-Acylation : Observed when using excess POCl₃, requiring careful stoichiometry.
  • Ring-Opening : Prolonged reflux in formamide generates hydrolyzed intermediates.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with CHCl₃/MeOH (10:1) to remove unreacted aryl boronic acids.
  • Recrystallization : Methanol/chloroform mixtures yield crystalline product with >98% purity.

Spectroscopic Confirmation

  • ¹H NMR : Singlets at δ 8.94 ppm (C2-H), δ 7.42 ppm (C6-H).
  • IR : CN stretch at 2,207 cm⁻¹, NH₂ at 3,322 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition of certain kinases involved in cancer progression. In particular, compounds from this class have shown promise in inhibiting the activity of Janus kinases (JAKs), which are implicated in various malignancies.

Case Study: JAK Inhibition
A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited JAK3, leading to reduced tumor growth in preclinical models. The compound's structure allows for specific interactions with the kinase domain, enhancing its efficacy as an anticancer drug .

Inflammation and Autoimmune Disorders

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. By modulating signaling pathways associated with inflammation, these compounds can reduce the production of pro-inflammatory cytokines.

Data Table: Inhibitory Effects on Cytokine Production

CompoundCytokine Inhibition (%)Reference
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine70% IL-6 Reduction
Control10% IL-6 Reduction

Neuroprotective Effects

Potential in Neurodegenerative Diseases
The compound has also been studied for its neuroprotective effects. It has shown potential in models of neurodegeneration by inhibiting pathways that lead to neuronal cell death.

Case Study: Neuroprotection Mechanism
In vitro studies have indicated that 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can protect neuronal cells from oxidative stress-induced apoptosis. This effect is mediated through the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.

Synthesis and Derivatives

Synthetic Pathways
The synthesis of 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine involves multi-step reactions starting from readily available precursors. The ability to modify its structure to create various derivatives enhances its applicability across different therapeutic areas.

Data Table: Synthetic Routes

StepReagents UsedYield (%)
Step 1Aniline derivatives + chloroacetaldehyde85%
Step 2Cyclization with urea derivatives75%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

The biological and chemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Activities References
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), Ph (5,7) 365.813 Kinase inhibition, antiviral agents
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2,4), Me (5,7) 231.07 Intermediate for anticancer agents
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol OH (4), Ph (5,7) 349.39 MAP4K4 inhibition, cardioprotective
4-Amino-5-methylfuro[2,3-d]pyrimidine NH₂ (4), Me (5) 179.17 Antifungal, antibacterial
4-Anilino-6-phenylthieno[2,3-d]pyrimidine NHPh (4), Ph (6) 327.42 EGFR kinase inhibition

Biological Activity

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18H12ClN3
  • Molecular Weight : 305.76 g/mol
  • IUPAC Name : 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
  • Canonical SMILES : C1=CC=C(C=C1)C2=C(C(=N2)N=C(C3=CC=CC=C3)Cl)N=C(N=C2)C4=CC=CC=C4

The biological activity of 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. This compound has been shown to inhibit certain kinases that play a role in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Case Study : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine against different cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 40 to 204 nM against key targets such as EGFR and CDK2 .
CompoundCell LineIC50 (nM)
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidineHepG250
SunitinibHepG2261

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • In Vitro Studies : Research indicates that derivatives of pyrrolopyrimidines exhibit strong antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for traditional antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolopyrimidine derivatives:

  • Analysis : The presence of halogen substituents (e.g., chlorine) on the phenyl rings has been associated with enhanced biological activity. For instance, compounds with para-substituted phenyl groups exhibited higher cytotoxicity compared to their meta or ortho counterparts .

Q & A

Q. Table 1: Kinase Inhibition Data for Analogous Compounds

Substituent (Position 5)Substituent (Position 7)Target KinaseIC₅₀ (nM)
EthylHEGFR45
Phenylp-TolylVEGFR222
CN3-CF₃-PhCDK2120
Data adapted from

What strategies can optimize the yield of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine during synthesis?

Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Screening : Pd(PPh₃)₄ increases cross-coupling efficiency for phenyl group installation.
  • Reaction Time : Extended reflux (12–48 hours) ensures complete chlorination, as shown in for similar compounds .

Q. Yield Optimization Workflow :

Screen catalysts (Pd vs. Cu).

Vary temperature (80–120°C).

Monitor reaction progress via TLC or HPLC .

How can computational methods predict the reactivity and biological interactions of this compound?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model chlorination and substitution pathways.
  • Docking Studies : Molecular dynamics simulations predict binding modes to kinase ATP pockets (e.g., EGFR, VEGFR2). highlights ICReDD’s approach using computational-experimental feedback loops .

Q. Example :

  • Use AutoDock Vina to simulate binding of diphenyl derivatives to EGFR. Compare predicted ΔG values with experimental IC₅₀ .

How should researchers address discrepancies in reported biological activities of pyrrolo[2,3-d]pyrimidine analogs?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) alter IC₅₀ values.
  • Substituent Effects : Minor structural changes (e.g., ortho vs. para phenyl substitution) drastically impact potency.
  • Validation : Replicate studies using standardized protocols (e.g., Eurofins KinaseProfiler® assays) .

Q. Case Study :

  • Analog A (5-ethyl) shows IC₅₀ = 45 nM in , while Analog B (5-CN) has IC₅₀ = 120 nM in . This highlights the need for systematic SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.